2-bromo-4-chloro-N-methyl-N-phenylbutanamide
Overview
Description
2-bromo-4-chloro-N-methyl-N-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of bromine and chlorine atoms attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide typically involves the following steps:
Chlorination: Chlorine can be introduced using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with N-methyl-N-phenylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amidation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-N-methyl-N-phenylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, are typically used.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2-substituted-4-chloro-N-methyl-N-phenylbutanamides can be formed.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and N-methyl-N-phenylamine.
Scientific Research Applications
2-bromo-4-chloro-N-methyl-N-phenylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the interactions of halogenated amides with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-N-methyl-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The amide group can form hydrogen bonds, further affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-N,N-dimethylbenzamide
- 4-bromo-2-chloro-N,N-dimethylbenzamide
- 2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide
Uniqueness
2-bromo-4-chloro-N-methyl-N-phenylbutanamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can lead to distinct reactivity and interactions compared to other similar compounds. The presence of the N-methyl-N-phenyl group also imparts unique steric and electronic properties, influencing its behavior in chemical and biological systems.
Properties
IUPAC Name |
2-bromo-4-chloro-N-methyl-N-phenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-14(9-5-3-2-4-6-9)11(15)10(12)7-8-13/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQFSPACBLGTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(CCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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